![molecular formula C24H21N3O2 B2974160 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 891121-85-0](/img/structure/B2974160.png)
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there’s no direct information on the synthesis of the compound , there are related studies that might provide some insights. For example, a study on the synthesis and development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates . Another study discusses the synthesis and pharmacological evaluation of new chemical entities based on paracetamol and their ibuprofen conjugates .Scientific Research Applications
Antimicrobial Agent Development
This compound has been explored as a scaffold for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . The search for new small molecules that can combat drug-resistant bacteria is crucial, and derivatives of this compound have shown promise in in vitro studies.
Synthesis of Heterocycles
The versatile nature of N,N-dialkyl amides , to which this compound is related, allows for its use in the synthesis of various heterocycles . These heterocycles are essential in pharmaceuticals, agrochemicals, and dyes.
Acyclic Systems Functionalization
N,N-dialkyl amides: are also employed in the functionalization of acyclic systems, which are pivotal in creating substances with potential therapeutic applications .
Antifungal Activity
Specific derivatives of this compound have shown broad-spectrum antifungal activity against drug-resistant Candida strains . This is particularly important given the rising incidence of fungal infections and the limited number of effective antifungal agents.
Ligand for Metallic Compounds
Due to its structural features, this compound can act as an effective ligand for metallic compounds, which is valuable in materials science and catalysis .
Source of Key Intermediates in Organic Synthesis
The compound’s related N,N-dialkyl amides can act as sources of several key intermediates in organic synthesis, which is fundamental in the development of new drugs and materials .
Role in Amination and Amidation Reactions
These reactions are critical in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals .
Application in Cyanation Reactions
Cyanation is an important reaction in organic chemistry, and N,N-dialkyl amides related to this compound are used to introduce cyano groups into molecules, which can significantly alter their chemical and biological properties .
properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-13-14-17(2)20(15-16)23-26-27-24(29-23)25-22(28)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCNDKYOIKCTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.